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An In-Depth Technical Guide to 2-Amino-5-bromoisonicotinic Acid

Abstract
This technical guide offers a comprehensive examination of 2-Amino-5-bromoisonicotinic
acid, a trifunctional heterocyclic building block of significant interest in medicinal chemistry and

materials science. This document provides an in-depth analysis of its physicochemical

characteristics, synthesis and purification methodologies, and key reactivity profiles, with a

particular focus on its application in the strategic construction of complex molecular

architectures. Authored for researchers, chemists, and professionals in drug development, this

guide synthesizes technical data with field-proven insights, detailing validated protocols and the

causal reasoning behind experimental choices.
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Introduction: The Strategic Value of Polysubstituted
Pyridines
The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of

numerous approved drugs. Its unique electronic properties, metabolic stability, and capacity for

hydrogen bonding make it a cornerstone of molecular design. Halogenated pyridine

derivatives, such as 2-Amino-5-bromoisonicotinic acid, are particularly valuable as versatile

synthetic intermediates. The bromine atom at the 5-position serves as a highly effective

reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the precise

installation of diverse molecular fragments. Concurrently, the amino and carboxylic acid

moieties at the 2- and 4-positions provide orthogonal sites for further derivatization. This

trifunctional nature allows for the rapid assembly of complex, three-dimensional molecules,

facilitating the exploration of chemical space and the optimization of structure-activity

relationships (SAR) in drug discovery programs.[1]

Physicochemical Profile and Structural Analysis
A foundational understanding of a molecule's intrinsic properties is essential for its successful

application in synthesis and material design.
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Note on CAS Number: The CAS number provided in the topic (40363-33-3) is not widely cited

in available literature for this specific structure. A constitutional isomer, 2-Amino-5-

bromonicotinic acid, is commonly associated with CAS 52833-94-0.[2][3][4][5] This guide will

focus on the chemical entity known as 2-Amino-5-bromoisonicotinic acid based on its name

and structure.

Table 1: Physicochemical Properties of 2-Amino-5-bromoisonicotinic Acid and Related

Isomers

Property
2-Amino-5-
bromoisonicotinic acid

2-Amino-5-bromonicotinic
acid

CAS Number 1000339-23-0 (Reported) 52833-94-0

Molecular Formula C₆H₅BrN₂O₂ C₆H₅BrN₂O₂[3][4]

Molecular Weight 217.02 g/mol 217.02 g/mol [3][4]

Appearance
Off-white to pale yellow

powder[6]
White to off-white powder

Melting Point Not widely reported ~230-240 °C (decomposes)

Solubility Soluble in DMSO, DMF[6] Soluble in DMSO, methanol

Structural Rationale: The key to this molecule's utility lies in its electronic architecture. The C2-

amino group acts as an electron-donating group, while the C4-carboxylic acid is electron-

withdrawing. The C5-bromine atom's reactivity is modulated by these substituents, making it an

excellent substrate for palladium-catalyzed reactions.

Synthesis and Purification Strategies
Robust and reproducible synthesis and purification are paramount for generating high-quality

material, which is critical for the success of subsequent sensitive catalytic reactions.

Common Synthetic Approach
The synthesis of related compounds like 2-amino-5-bromonicotinic acid is often achieved

through the direct bromination of the corresponding 2-aminonicotinic acid precursor.[2] This
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established methodology provides a reliable route to the target scaffold.
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Caption: General workflow for the synthesis of the target compound.

Expertise & Causality:

Reagent Choice: N-Bromosuccinimide (NBS) is frequently used as it is a solid source of

electrophilic bromine, making it safer and easier to handle than liquid bromine.

Solvent System: Conducting the reaction in a strong acid like sulfuric acid protonates the

pyridine nitrogen. This deactivates the ring toward electrophilic substitution, thereby

enhancing regioselectivity and preventing undesired side reactions.

Protocol for High-Purity Recrystallization
Objective: To achieve >98% purity, suitable for demanding applications such as transition metal

catalysis.

Methodology:

Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at

room temperature but highly soluble when heated (e.g., ethanol/water, DMF).

Dissolution: Add the crude solid to a minimal volume of the chosen hot solvent and stir until

fully dissolved.
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Hot Filtration: If insoluble impurities are visible, perform a rapid filtration of the hot solution

through a pre-heated funnel to remove them. This prevents premature crystallization of the

product.

Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature.

For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for

the formation of large, pure crystals.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Gently wash the filter cake with a small amount of cold, fresh solvent to rinse away

any remaining soluble impurities.

Drying: Dry the crystals under vacuum to remove all residual solvent.

Trustworthiness: The protocol's success is validated by analyzing the final product's purity via

HPLC and confirming its identity using ¹H NMR and Mass Spectrometry. The melting point

should also be sharp and consistent with reference values.

Reactivity and Synthetic Utility
The synthetic power of 2-Amino-5-bromoisonicotinic acid is primarily realized through

reactions at the C5-bromine position.

Key Transformations

2-Amino-5-bromo-
isonicotinic acid

Suzuki Coupling
(Ar-B(OH)₂)

C-C Bond Formation

Buchwald-Hartwig
(R₂NH)

C-N Bond Formation

Other Couplings
(Sonogashira, Heck)

C-C Bond Formation

Click to download full resolution via product page

Caption: Major cross-coupling reactions involving the title compound.
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The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C

bonds between the pyridine core and various aryl or heteroaryl boronic acids.[7][8]

Detailed Protocol:

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Amino-5-bromoisonicotinic acid
(1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05

equiv.), and a base like K₃PO₄ (2.0 equiv.).

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle

three times.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

ratio), via syringe.

Heating: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert

atmosphere.

Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is

consumed.

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water

and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash

column chromatography.[7]

Authoritative Grounding: The mechanism proceeds via a well-established catalytic cycle

involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the

boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]

The Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for

the introduction of a wide range of primary and secondary amines at the 5-position.[9][10]

Detailed Protocol:
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Inert Atmosphere: In a glovebox or a Schlenk tube, combine the 2-Amino-5-
bromoisonicotinic acid (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst

(e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g.,

Cs₂CO₃ or NaOt-Bu).[9]

Degassing & Solvent: Ensure the vessel is under an inert atmosphere before adding an

anhydrous, degassed solvent like toluene or dioxane.

Heating: Heat the reaction mixture with vigorous stirring to 100-110 °C.

Monitoring: Monitor the reaction by LC-MS.

Work-up & Purification: Upon completion, cool the mixture, dilute with an organic solvent,

and filter through a pad of Celite to remove palladium residues. The filtrate is then washed,

dried, and purified by chromatography.[9]

Expertise Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich

phosphine ligands are often required to facilitate the reductive elimination step, which is

typically rate-limiting.[10]

Applications in Drug Discovery
Role as a Kinase Inhibitor Scaffold
The 2-aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors.[1]

It forms crucial hydrogen bonds with the backbone of the kinase hinge region. 2-Amino-5-
bromoisonicotinic acid serves as an ideal starting point for such inhibitors. The 5-position can

be elaborated using Suzuki coupling to introduce lipophilic groups that occupy the hydrophobic

pocket, while the carboxylic acid can be converted to various amides to interact with the

solvent-exposed region, thereby modulating potency, selectivity, and pharmacokinetic

properties.

Safety, Handling, and Storage
Hazard Identification:

Irritation: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11]

[13]
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Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Handling and Personal Protective Equipment (PPE):

Handle in a well-ventilated chemical fume hood.[13]

Wear standard PPE: safety goggles, a lab coat, and chemical-resistant gloves.[12]

Avoid dust formation during handling.[11]

Storage:

Store in a cool, dry, and well-ventilated area.[11]

Keep the container tightly sealed to prevent moisture ingress.[11]

Store away from strong oxidizing agents.

Conclusion and Future Perspective
2-Amino-5-bromoisonicotinic acid is a quintessential example of a modern synthetic building

block, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in

constructing libraries of complex molecules for drug discovery, particularly for targets like

protein kinases, is well-established. Future applications will likely leverage this scaffold in the

development of new materials and expand its use in other areas of medicinal chemistry as

novel cross-coupling technologies continue to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-5-bromoisonicotinic acid | 1000339-23-0 | Benchchem [benchchem.com]

2. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromonicotinic-acid
https://store.apolloscientific.co.uk/storage/msds/OR314049_msds.pdf
https://www.fishersci.com/store/msds?partNumber=AC211392500&productDescription=5-BROMONICOTINIC+ACID+98%25&vendorId=VN00032119&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/product/b1520921?utm_src=pdf-body
https://www.benchchem.com/product/b1520921?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B1520921
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0236771.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. scbt.com [scbt.com]

5. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]

6. nbinno.com [nbinno.com]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. benchchem.com [benchchem.com]

10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

11. WERCS Studio - Application Error [assets.thermofisher.com]

12. fishersci.com [fishersci.com]

13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

To cite this document: BenchChem. [2-Amino-5-bromoisonicotinic acid CAS number 40363-
33-3]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520921#2-amino-5-bromoisonicotinic-acid-cas-
number-40363-33-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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